
2,6-Dimethylpyridine
Overview
Description
2,6-Dimethylpyridine (CAS 108-48-5), also known as 2,6-lutidine, is a heterocyclic organic compound with the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol. Structurally, it consists of a pyridine ring substituted with methyl groups at the 2 and 6 positions. This compound is a colorless to pale yellow liquid with a nutty, coffee-like odor, making it relevant in flavor and fragrance industries .
Key applications include:
- Catalysis: Used as a probe molecule to quantify Brønsted acid sites in zeolites and alumina due to its steric hindrance, which blocks access to Lewis acid sites .
- Pharmaceuticals: Forms stable salts like 2,6-lutidinium hydrogen fumarate, which modifies the biophysical properties of active pharmaceutical ingredients (APIs) .
- Material Science: Influences bonding in silver(I) and halogen(I) complexes, aiding the design of catalytic systems .
- Biological Systems: Acts as a biomarker in tea fermentation and undergoes microbial transformation to this compound-N-oxide .
Its physicochemical properties include a dielectric constant (ε) of 7, significantly lower than water (ε = 80), and a surface tension of ~30 mN/m, enabling preferential adsorption at liquid interfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine can be synthesized through several methods. One common method involves the reaction of acetone with ammonia and formaldehyde in the presence of a catalyst. Another method includes the hydrogenation of 2,6-dimethyl-4-chloropyridine using palladium on carbon (Pd/C) as a catalyst under mild conditions (20-55°C) and low hydrogen pressure (0.1-0.2 MPa) .
Industrial Production Methods: Industrial production of this compound often involves the extraction from coal tar or the chemical synthesis from readily available precursors. The chemical synthesis method is preferred due to the limited availability of coal tar derivatives .
Chemical Reactions Analysis
2,6-Dimethylpyridine undergoes various chemical reactions, including:
Oxidation:
- Oxidation of this compound can lead to the formation of this compound N-oxide. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction:
- Reduction reactions are less common but can involve the hydrogenation of the pyridine ring under specific conditions.
Substitution:
- Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various derivatives. For example, halogenation can produce 2,6-dimethyl-4-chloropyridine .
Condensation:
Scientific Research Applications
Photochemical Studies
Research has explored the photochemical behavior of 2,6-dimethylpyridine under UV light. Studies indicate that its electronic dynamics can be significantly altered by substituent groups like methyl. This has implications for understanding UV photodamage mechanisms in biological systems, particularly nucleic acids .
Cytogenetic Research
This compound-N-oxide (Ivin), a derivative of this compound, has been studied for its potential protective effects against cytogenetic damage induced by pro-oxidants. In experiments involving mouse bone marrow cells, Ivin demonstrated a significant reduction in chromosomal aberrations when combined with Dioxidine, highlighting its potential as an antimutagenic agent .
Probing Brønsted Acid Sites
The compound serves as a probe to evaluate the strength of Brønsted acid sites in zeolites and alumina. The spectral shifts observed during its adsorption correlate with acidity levels, providing insights into catalytic processes .
Pharmaceutical Industry
Due to its structural characteristics, this compound is utilized in the synthesis of various pharmaceuticals. Its derivatives have shown promise in enhancing drug stability and efficacy.
Agrochemicals
The compound's derivatives are explored for use as plant growth regulators and herbicides due to their ability to modify biological processes at the cellular level.
Case Studies
Mechanism of Action
2,6-Dimethylpyridine is similar to other methyl-substituted pyridines, such as 2,4-dimethylpyridine and 3,5-dimethylpyridine. its unique substitution pattern at the 2 and 6 positions imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it a valuable compound in specific synthetic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
2-Methylpyridine (α-Picoline)
- Structure : Single methyl group at the 2-position.
- Acidity Probing : Unlike 2,6-dimethylpyridine, 2-methylpyridine lacks steric hindrance, allowing interaction with both Brønsted and Lewis acid sites .
- Solubility: Exhibits higher miscibility with polar solvents like methanol and water compared to this compound, which shows a miscibility gap with water above 307 K .
3,5-Dimethylpyridine
- Structure : Methyl groups at the 3 and 5 positions.
- Reactivity : Reduced steric hindrance compared to this compound, leading to different coordination behaviors in metal complexes. For example, 3,5-dimethylpyridine derivatives are less commonly used in selective Brønsted acid site analysis .
Pyridine
- Structure: No methyl substituents.
- Applications : Probes total acid sites (Brønsted + Lewis) in catalysts, whereas this compound selectively quantifies Brønsted sites .
Physicochemical Properties
Key Findings :
- Methyl groups in this compound reduce polarity (lower ε) and increase hydrophobicity, impacting solvent behavior and interfacial adsorption .
- Steric effects from the 2,6-substitution hinder coordination with Lewis acid sites, a property exploited in catalysis studies .
Acid-Base Interactions
- Brønsted Acidity: Adsorption of this compound on zeolites correlates with ν*(NH) wavenumber shifts, enabling precise measurement of Brønsted acid strength.
- Salt Formation : Forms stable pharmaceutical salts (e.g., with fumaric acid), whereas pyridine derivatives with fewer methyl groups exhibit weaker intermolecular interactions in crystal lattices .
N-Oxidation
- Microbial Transformation : this compound is oxidized to this compound-N-oxide by bacteria and fungi. However, the product accumulates in low concentrations due to further microbial degradation, a pathway less observed in 3-methylpyridine derivatives .
Coordination Chemistry
- Metal Complexes: The 2,6-substitution pattern in ligands like 2,6-bis(aminomethyl)pyridine enhances ion receptor capabilities in fluorescent sensors for Hg²⁺, outperforming mono-methylated analogs .
Biological Activity
2,6-Dimethylpyridine (DMP), also known as lutidine, is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of DMP, including its mechanisms of action, therapeutic potential, and associated research findings.
Antiviral Activity
Recent studies have indicated that derivatives of DMP exhibit significant antiviral properties. For instance, a study involving the cyclization of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde demonstrated that certain cyclization products had higher binding affinities for target proteins compared to established antiviral drugs such as Nevirapine and Favipiravir. This suggests that these derivatives may serve as potential candidates for developing new antiviral agents .
Neuroprotective Effects
Research has shown that this compound N-oxide (a derivative of DMP) positively influences cognitive functions and emotional states in animal models. A study found that long-term oral administration of this compound improved cognitive performance in rats, indicating its potential use in treating neurodegenerative diseases .
Antimicrobial Properties
DMP has also been investigated for its antimicrobial properties. Studies have indicated that it possesses bactericidal and fungicidal activities, making it a candidate for further exploration in the development of antimicrobial agents .
The biological activities of DMP can be attributed to several mechanisms:
- Molecular Docking Studies : Computational analyses have revealed that DMP derivatives can interact with specific biological targets through hydrogen bonding and hydrophobic interactions. These interactions enhance their biological efficacy .
- Reactivity with Biological Molecules : The presence of the nitrogen atom in the pyridine ring allows DMP to form complexes with metal ions and other biological molecules, potentially influencing enzymatic activities and metabolic pathways .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,6-dimethylpyridine derivatives, and how can reaction yields be optimized?
- Answer : A two-stage oxidation and hydrolysis process using this compound as a precursor can yield high-purity dipicolinic acid (99.5%) with total yields of 80–90% under controlled conditions (e.g., temperature, stoichiometry). Key steps include rigorous purification and monitoring of intermediates via analytical techniques like NMR or IR spectroscopy . Alternative synthetic routes, such as permanganate-mediated oxidation, yield ~75–89% efficiency but may require adjustments in solvent systems (e.g., ethanol vs. dioxane) to minimize side reactions .
Q. How are this compound and its derivatives characterized structurally?
- Answer : Comprehensive characterization involves:
- IR spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1,570 cm⁻¹).
- NMR : Distinguishes substituent positions (e.g., methyl groups at δ 2.5–2.7 ppm in H NMR).
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 107 for this compound) and fragmentation patterns .
- Elemental analysis validates purity (e.g., C: 50.37%, H: 3.04%, N: 8.38%) .
Q. What safety protocols are critical when handling this compound?
- Answer : The compound is classified as Acute Toxicity Category 4 (oral) and causes eye irritation. Key precautions include:
- Use of fume hoods and PPE (gloves, goggles).
- Avoidance of dust formation; ensure ventilation.
- Emergency measures: Flush eyes with water for 15+ minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How does this compound act as a probe for Brønsted acid strength in zeolites and alumina?
- Answer : Adsorption of this compound on acidic sites induces shifts in IR bands (e.g., ν(NH) and ν8a modes). Stronger acidity correlates with higher ν(NH) wavenumbers and lower ν8a values. This method detects weak Brønsted sites on γ-Al₂O₃ (0.1 sites/nm²) undetectable by CO adsorption, with acid strength equivalent to Δν(OH) = 155 cm⁻¹ .
Q. What contradictions exist in synthetic yields of this compound derivatives, and how can they be resolved?
- Answer : Yields vary between 75–90% depending on the method. For example:
- High-yield route : Two-stage oxidation/hydrolysis achieves 80–90% via precise stoichiometric control .
- Lower-yield routes : Permanganate oxidation (75–89%) may suffer from side reactions (e.g., overoxidation), requiring solvent optimization (e.g., aqueous vs. organic media) .
- Resolution : Compare reaction kinetics (e.g., temperature gradients) and purity of starting materials.
Q. How does this compound influence ligand design in metal complexes for catalytic applications?
- Answer : The steric bulk of 2,6-dimethyl groups alters bonding in Ag(I) and halogen complexes. For example:
- Electron-donating methyl groups enhance π-backbonding in Ag complexes, stabilizing unusual oxidation states.
- Theoretical studies (DFT) reveal modified frontier orbitals, enabling tailored reactivity for catalysis or electronic materials .
Q. What is the antimutagenic potential of this compound N-oxide, and how is it assessed?
- Answer : The compound reduces mutagenesis induced by 2-AA, 4-NQO, and 2-NF in Salmonella strains (Ames test). Methodology includes:
- Dose-response assays (tested up to 5 mg/plate).
- Statistical analysis of mutation rates (e.g., fluctuation tests).
- Mechanistic studies: ROS scavenging or DNA adduct prevention .
Q. How do viscosity models predict the behavior of this compound in associated mixtures?
- Answer : The Grunberg-Nissan model approximates viscosity deviations in systems like methanol/water + this compound. Parameters include:
- Temperature-dependent miscibility gaps (e.g., phase separation >307 K in water mixtures).
- Activation energies derived from Eyring theory, linking viscosity to intermolecular forces .
Properties
IUPAC Name |
2,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISVCGZHLKNMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Record name | LUTIDINE | |
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DSSTOX Substance ID |
DTXSID7051557 | |
Record name | 2,6-Dimethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
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Physical Description |
Lutidine appears as a colorless liquid with a peppermint odor. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Liquid, Oily liquid; [Merck Index] Colorless liquid; [MSDSonline], Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like | |
Record name | LUTIDINE | |
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Record name | Pyridine, 2,6-dimethyl- | |
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Record name | 2,6-Lutidine | |
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Record name | 2,6-Dimethylpyridine | |
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Record name | 2,6-Dimethylpyridine | |
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Boiling Point |
144 °C @ 760 mm Hg, 143.00 to 145.00 °C. @ 760.00 mm Hg | |
Record name | 2,6-LUTIDINE | |
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Record name | 2,6-Dimethylpyridine | |
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Flash Point |
33 °C | |
Record name | 2,6-Lutidine | |
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Solubility |
Slightly soluble in ethanol; soluble in ethyl ether and acetone, Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran, In water, 3.00X10+5 mg/l @ 34 °C, 300 mg/mL at 34 °C, Soluble in water; Slightly soluble in fat, Soluble (in ethanol) | |
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Record name | 2,6-Dimethylpyridine | |
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Record name | 2,6-Dimethylpyridine | |
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Density |
0.9252 @ 20 °C/4 °C, DENSITY: 0.942 @ 0 °C/4 °C, 0.917-0.923 | |
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Record name | 2,6-Dimethylpyridine | |
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Vapor Density |
3.70 (Air= 1) | |
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Vapor Pressure |
5.65 [mmHg], 5.65 mm Hg @ 25 °C | |
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Color/Form |
Oily liq | |
CAS No. |
108-48-5 | |
Record name | LUTIDINE | |
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URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-5.8 °C, -6 °C | |
Record name | 2,6-LUTIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-Dimethylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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